N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)isobutyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)isobutyramide is a synthetic organic compound that belongs to the class of thiazolo[5,4-b]pyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it a promising candidate for various scientific research applications.
Mechanism of Action
Target of Action
N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)isobutyramide is a potent inhibitor of the enzyme phosphoinositide 3-kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer .
Mode of Action
This compound interacts with its target, PI3K, by forming a hydrogen bond with the active centers of the enzyme . This interaction interferes with the normal function of the enzyme, leading to a decrease in its activity .
Biochemical Pathways
The inhibition of PI3K by this compound affects the PI3K/AKT/mTOR pathway . This pathway is involved in cell cycle progression, growth, and survival. By inhibiting PI3K, the compound can disrupt these processes, potentially leading to the death of cancer cells .
Pharmacokinetics
It is known that the compound shows potent pi3k inhibitory activity, with an ic50 value of 36 nM . This suggests that the compound has a high affinity for its target, which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of this compound’s action is the inhibition of PI3K, leading to a disruption in the PI3K/AKT/mTOR pathway . This can lead to the death of cancer cells, as these cells often rely on this pathway for survival and proliferation .
Biochemical Analysis
Biochemical Properties
They have been reported to possess a broad spectrum of pharmacological activities .
Cellular Effects
Thiazole derivatives have been reported to exhibit high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities .
Molecular Mechanism
Thiazole derivatives have been reported to show potent PI3K inhibitory activity .
Metabolic Pathways
Thiazole derivatives are known to be easily metabolized in the human body by N-methylation and N- and C-oxidation pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)isobutyramide typically involves multiple steps, starting from commercially available substances. One common synthetic route includes the following steps:
Formation of Thiazolo[5,4-b]pyridine Core: The thiazolo[5,4-b]pyridine core can be synthesized through the annulation of a thiazole ring to a pyridine derivative.
Introduction of the Phenyl Group: The phenyl group is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.
Attachment of the Isobutyramide Group:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)isobutyramide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted phenyl derivatives with various functional groups.
Scientific Research Applications
N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)isobutyramide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of various industrial chemicals.
Comparison with Similar Compounds
N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)isobutyramide can be compared with other thiazolo[5,4-b]pyridine derivatives:
Uniqueness: The unique combination of the isobutyramide group and the specific substitution pattern on the phenyl ring distinguishes this compound from other similar compounds
Properties
IUPAC Name |
2-methyl-N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS/c1-10(2)15(21)19-14-9-12(7-6-11(14)3)16-20-13-5-4-8-18-17(13)22-16/h4-10H,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMZOINZLORSOFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(S2)N=CC=C3)NC(=O)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.